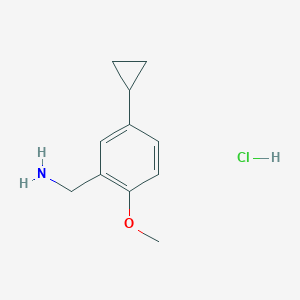

(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-cyclopropyl-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-4-9(8-2-3-8)6-10(11)7-12;/h4-6,8H,2-3,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIGIFDOZYCKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethylzinc-Mediated Ring Closure

A foundational step in synthesizing the cyclopropyl moiety involves the reaction of 4-(p-methoxyphenyl)-3-buten-1-ol with iodochloromethane in the presence of diethylzinc. This method, detailed in patent WO2005051904A2, proceeds via a [2+1] cycloaddition mechanism under cryogenic conditions (-15°C). The reaction mixture, maintained in dichloromethane and dimethoxyethane, achieves cyclopropanation within 18 hours at room temperature, yielding 4-(p-methoxyphenyl)cyclopropane derivatives.

Lithium Aluminum Hydride (LAH)-Assisted Cyclization

Alternative approaches employ LAH to reduce alkynol intermediates. For example, 4-(p-methoxyphenyl)-3-butyn-1-ol undergoes LAH-mediated reduction at 0°C, followed by reflux to induce cyclopropane ring closure. This method, reported in the Royal Society of Chemistry (RSC) protocols, achieves a 60% yield after recrystallization from hexane/ethyl acetate.

Functionalization of the Cyclopropane Core

Weinreb Amide Intermediate Synthesis

Trans-4-methoxycinnamic acid serves as a starting material for generating Weinreb amides, crucial for subsequent ketone formations. In a patented procedure, trans-4-methoxycinnamic acid reacts with isobutylchloroformate and N,O-dimethylhydroxyamine hydrochloride in dry DMF at -5°C, yielding (2E)-N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide. This intermediate facilitates Grignard or organozinc additions to install the cyclopropane ring.

Aldehyde Oxidation and Reductive Amination

Oxidation of cyclopropane-bearing alcohols to aldehydes using pyridinium chlorochromate (PCC) is a critical step. For instance, 3-(4-methoxyphenyl)-2,2-dimethyl-cyclopropylmethanol oxidizes to the corresponding aldehyde with PCC in dichloromethane. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride introduces the primary amine group, though direct methods using lithium amide bases are also documented.

N-Substitution and Hydrochloride Salt Formation

N-Methylation via Alkylation

N-Monomethylation of 2-(2-methoxyphenyl)cyclopropylmethylamine intermediates employs sodium hydride and iodomethane in tetrahydrofuran (THF). The Boc-protected amine undergoes deprotection with 2M HCl in diethyl ether, yielding the hydrochloride salt with 94% efficiency.

Acidic Deprotection and Salt Precipitation

Final hydrochloride salt formation often occurs during deprotection steps. Treating tert-butoxycarbonyl (Boc)-protected amines with hydrogen chloride gas in diethyl ether or methanolic HCl precipitates the product. Crystallization from acetonitrile/water mixtures enhances purity, as described in PMC studies.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Steric Hindrance in Cyclopropanation

Bulky substituents on the phenyl ring necessitate optimized stoichiometry of diethylzinc and iodochloromethane. Excess reagent (1.4 mol eq.) improves ring closure efficiency.

Byproduct Formation During Oxidation

PCC-mediated oxidations generate chromium byproducts, requiring careful chromatography (silica gel, ethyl acetate/hexane) to isolate aldehydes.

Hydrochloride Salt Hygroscopicity

The final product’s hygroscopic nature demands storage under anhydrous conditions at -20°C, as noted in Sigma-Aldrich documentation.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 2: Commercial Availability and Pricing (Selected Compounds)

| Compound Name | Supplier | Quantity | Price (€) | Reference Code |

|---|---|---|---|---|

| (5-Cyclopropyl-2-methoxyphenyl)methanamine HCl | CymitQuimica | 50 mg | 725.00 | 3D-UID14461 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Kanto Reagents | 250 mg | 12,300 JPY | 49253-00 |

| (S)-Cyclopropyl(2-fluorophenyl)methanamine HCl | American Elements | 1 g | Not listed | OMXX-277514-01 |

Research Findings and Gaps

- Synthetic Utility : The target compound’s cyclopropyl group is understudied compared to halogenated analogs, warranting further exploration in medicinal chemistry .

- Safety Data: Limited information exists on toxicity; however, analogs like (4-Fluoro-3-nitrophenyl)methanamine HCl are classified as irritants, suggesting similar handling precautions .

Notes

Molecular weight calculations for the target compound are approximate due to incomplete data.

Melting points and solubility metrics require experimental validation.

The cyclopropyl group’s impact on bioactivity remains a promising area for future studies.

Biological Activity

(5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, with the molecular formula C11H15NO·HCl and a molecular weight of 213.71 g/mol, is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, research findings, and applications based on diverse scientific literature.

The synthesis of this compound typically involves reductive amination of 5-cyclopropyl-2-methoxybenzaldehyde with ammonia or an amine source. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a catalyst, which facilitate the formation of the desired amine compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related alkaloids have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . While specific data on this compound is limited, its structural analogs suggest potential efficacy in combating microbial infections.

Cytotoxicity and Safety Profile

Initial assessments of related compounds indicate low cytotoxicity levels up to concentrations of 100 µM, suggesting a favorable safety profile for further research and development . Understanding the cytotoxic effects of this compound will be crucial for its potential therapeutic applications.

Drug Development

The compound is being explored as a precursor in drug development due to its unique structural features that confer distinct biological properties. Its potential applications span various therapeutic areas, including oncology and infectious diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for similar compounds highlight the importance of functional groups in modulating biological activity. For example, modifications to the methoxy group and cyclopropyl moiety can significantly impact the efficacy and safety profiles of the compounds .

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals unique attributes that may enhance its biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclopropyl(2-methoxyphenyl)methanamine | Lacks hydrochloride salt | Potentially lower solubility |

| 5-Methylpyridin-2-yl)methanamine | Different aromatic structure | Varies in receptor affinity |

| 1-(2-Methoxyphenyl)-1-cyclopropanamine | Different amine positioning | May exhibit altered pharmacodynamics |

Case Studies

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications:

- Antimicrobial Efficacy : A study investigating monomeric alkaloids found that certain structural modifications enhanced antimicrobial activity against various pathogens .

- Cytotoxicity Assessments : Research on structurally analogous compounds demonstrated low cytotoxicity profiles, indicating safety for therapeutic use in higher concentrations .

- Pharmacological Studies : Investigations into similar compounds have revealed promising results in inhibiting specific biological pathways relevant to disease treatment .

Q & A

Q. What are the recommended synthetic routes for (5-Cyclopropyl-2-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, methoxy group introduction, and amine functionalization. A common approach is:

- Cyclopropanation : Using vinyl precursors with transition-metal catalysts (e.g., rhodium or palladium) to form the cyclopropyl ring .

- Methoxy Introduction : Electrophilic aromatic substitution under acidic conditions with methanol or methyl chloride .

- Amine Formation : Reductive amination or Gabriel synthesis, followed by HCl treatment to form the hydrochloride salt .

Optimization : Solvents like ethanol or dichloromethane improve solubility, while reflux conditions (60–80°C) enhance reaction rates. Catalyst selection (e.g., NaBH₄ for reduction) and stoichiometric control reduce side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals: cyclopropyl protons (δ 0.5–1.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (broad signal, δ 1.5–3.0 ppm) .

- X-ray Crystallography : Resolves 3D geometry, confirming cyclopropyl ring planarity and methoxy group orientation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~224.1 for the free base) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water) compared to the free base. For organic phases, use polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent amine oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can stereochemical outcomes in cyclopropane ring formation be controlled during synthesis?

- Chiral Catalysts : Use enantioselective catalysts (e.g., Rh₂(S-DOSP)₄) to direct cyclopropane stereochemistry .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., trans-cyclopropane), while higher temperatures promote thermodynamic equilibration .

- Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>95% ee) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Purity Assessment : Impurities (e.g., residual solvents, by-products) may skew results. Use HPLC with UV/ELSD detection (≥98% purity threshold) .

- Receptor Binding Assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to identify model-specific biases .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability via logP calculations (target: 1–3) .

- Docking Studies : Identify interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding with methoxy groups and hydrophobic cyclopropyl contacts .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (>30%) and toxicity risks (e.g., hERG inhibition) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- By-Product Accumulation : At larger scales, exothermic reactions may form impurities. Use controlled addition (e.g., syringe pumps) and inline FTIR monitoring .

- Workflow Efficiency : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for amine-HCl salt purification .

- Yield Trade-offs : Higher temperatures increase reaction rates but reduce enantioselectivity. Balance via DoE (Design of Experiments) .

Methodological Notes

- Contradiction Mitigation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve signal overlap in aromatic regions .

- Advanced Characterization : Solid-state NMR or DSC (Differential Scanning Calorimetry) assesses polymorphic forms, which may affect dissolution rates .

- Biological Assays : Include positive controls (e.g., known CYP1A2 inhibitors) to benchmark activity and minimize assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.